The synthesis of (2R,3S)-3-Phenylisoserine methyl ester typically involves enantioselective methods from racemic mixtures. A common approach includes the following steps:
The molecular structure of (2R,3S)-3-Phenylisoserine methyl ester features a phenyl group attached to the beta carbon of the isoserine backbone. The stereochemistry at positions 2 and 3 is critical for its biological activity.
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets, influencing its efficacy as a pharmaceutical intermediate.
(2R,3S)-3-Phenylisoserine methyl ester participates in several chemical reactions:
The mechanism of action for (2R,3S)-3-Phenylisoserine methyl ester primarily involves its role as an intermediate in the synthesis of taxanes like paclitaxel and docetaxel, which are known for their ability to stabilize microtubules. This stabilization inhibits cell division and promotes apoptosis in cancer cells.
The compound's specific stereochemistry allows it to effectively bind to microtubules, disrupting normal mitotic processes and leading to cell death in rapidly dividing cancer cells .
(2R,3S)-3-Phenylisoserine methyl ester exhibits several notable physical and chemical properties:
These properties are essential for its applications in pharmaceutical formulations and chemical syntheses.
This compound has diverse applications across various scientific fields:
This synthetically pivotal chiral building block serves as a cornerstone in modern pharmaceutical synthesis, particularly for complex anticancer agents. Characterized by two contiguous stereocenters and multiple functional groups, this ester demonstrates remarkable synthetic versatility. Its molecular architecture features an α-hydroxy-β-amino acid framework with a phenyl substituent, creating a scaffold amenable to diverse chemical modifications. The compound's discovery and development parallel advances in asymmetric synthesis techniques, reflecting the pharmaceutical industry's evolving strategies for constructing complex chiral molecules. As an intermediate rather than a final drug substance, its significance lies predominantly in enabling the production of therapeutically valuable compounds through stereoselective synthetic pathways [1] [3].
The molecular formula C10H13NO3 (molecular weight: 195.22 g/mol) encompasses a compact yet highly functionalized structure with defined stereochemistry at the C2 and C3 positions. The absolute configuration is explicitly designated as (2R,3S), establishing a fixed spatial orientation that critically determines its reactivity and biological interactions. This stereochemical precision is essential for its role in synthesizing pharmacologically active compounds where spatial arrangement dictates biological activity [1] [3].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C10H13NO3 | [1] [3] |
Molecular Weight | 195.22 g/mol | [1] [3] |
CAS Registry Number | 131968-74-6 | [2] [6] |
Isomeric SMILES | COC(=O)C@@HO | [1] [3] |
InChIKey | WZPZWAQKLOPJEL-DTWKUNHWSA-N | [3] |
Melting Point | 87-88°C | [6] |
Density | 1.212 ± 0.06 g/cm³ (Predicted) | [6] |
The molecule features three key functional groups: (1) a methyl ester (-COOCH3) providing electrophilic character and serving as a masked carboxylic acid; (2) a β-amino alcohol motif (-N-C-C-OH) enabling chelation and participating in cyclization reactions; and (3) a phenyl group attached to the chiral β-carbon, providing steric bulk and aromatic character. This trifunctional arrangement creates a stereoelectronically complex environment where functional groups influence each other's reactivity [3].
Stereochemical analysis reveals two chiral centers producing four possible stereoisomers, but only the (2R,3S) configuration possesses the required spatial orientation for pharmaceutical applications. The molecule adopts specific rotameric preferences in solution due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, creating a pseudo-ring structure that influences its reactivity. Predicted collision cross-section (CCS) data supports this conformational behavior, with the protonated form [M+H]+ showing a CCS of 143.2 Ų and the sodium adduct [M+Na]+ exhibiting 148.3 Ų, indicating subtle conformational changes upon cation binding [3].
This compound serves as the definitive precursor to the paclitaxel C13 side chain, one of the most structurally complex and therapeutically significant natural product derivatives in oncology. The stereochemical precision at C2 and C3 is absolutely mandatory for biological activity in taxane derivatives, as epimerization at either center dramatically reduces microtubule-stabilizing activity. The commercial synthesis of docetaxel similarly employs this chiral building block, demonstrating its fundamental role in modern anticancer agent production [6].
Table 2: Key Pharmaceutical Derivatives and Applications
Derivative | CAS Number | Molecular Formula | Pharmaceutical Application | |
---|---|---|---|---|
N-Boc Protected | 124605-42-11352786-20-9 | C15H21NO5 | Taxane side-chain synthesis intermediate | [4] [5] [7] |
N-Benzoyl Protected | 32981-85-4 | C17H17NO4 | Advanced paclitaxel analog precursor | [8] |
Free Amine (Base Compound) | 131968-74-6 | C10H13NO3 | Core building block for chiral synthesis | [1] [6] |
The synthetic utility extends beyond taxanes through strategic functional group transformations:
The commercial availability of both the base compound (131968-74-6) and its N-Boc protected analog (1352786-20-9, 124605-42-1) through specialty chemical suppliers like Aladdin Scientific and Simson Pharma underscores its industrial importance. Current research explores its incorporation into novel antimitotic agents beyond the taxane scaffold, particularly as interest in stereocomplex biomaterials grows [2] [4] [5].
The synthetic evolution of (2R,3S)-3-phenylisoserine methyl ester reflects broader trends in asymmetric methodology development:
First-Generation Methods (1990s): Initial routes relied on chiral pool derivatization starting from natural amino acids like phenylalanine. While stereochemically defined, these approaches suffered from lengthy protection/deprotection sequences (typically 6-8 steps) and overall yields below 15%. Alternative approaches employed diastereoselective aldol reactions using boron enolates of chiral oxazolidinones, which established the required stereochemistry but required expensive auxiliaries and multi-step purification [6].
Catalytic Asymmetric Breakthroughs (Early 2000s): Significant advances came with transition metal-catalyzed asymmetric hydrogenation of β-enamido esters. Rhodium complexes with chiral phosphine ligands (particularly DuPhos and BINAP derivatives) achieved enantiomeric excesses exceeding 95%. This methodology reduced the synthetic route to just two steps from benzaldehyde derivatives via Erlenmeyer azlactone synthesis followed by hydrogenation. Industrial adoption was rapid due to significantly improved atom economy and reduced catalyst loadings reaching 1:10,000 S/C ratios [6].
Contemporary Green Synthesis (2010-Present): Recent focus has shifted toward biocatalytic approaches using engineered transaminases and ketoreductases. One particularly efficient route employs phenylglyoxylate derivatives in enzymatic reductive amination cascades, achieving near-quantitative yields and perfect stereocontrol. Additionally, continuous flow chemistry implementations have demonstrated production capabilities exceeding 1 kg/day from bench-scale systems, enhancing safety profiles by minimizing exposure to reactive intermediates [6].
Despite these advances, industrial production still faces purification challenges due to the compound's polarity and zwitterionic character. Crystallization remains the preferred isolation method, though chromatography-free processes using anti-solvent precipitation have reduced production costs by approximately 40% since 2010. Current research focuses on immobilizing catalytic systems for continuous production, potentially revolutionizing large-scale manufacturing of this essential chiral building block [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: